molecular formula C7H14N2O B044683 (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide CAS No. 114812-34-9

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide

Cat. No.: B044683
CAS No.: 114812-34-9
M. Wt: 142.20 g/mol
InChI Key: LQOASEHNECNLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties. The (S)-(-) enantiomer is particularly important due to its specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric synthesis, where a chiral auxiliary or a chiral catalyst is used to induce the formation of the (S)-(-) enantiomer. The reaction conditions often include controlled temperatures and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric synthesis or resolution of racemic mixtures. The use of high-performance liquid chromatography (HPLC) or other chromatographic techniques is common to separate the desired enantiomer from the racemic mixture. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted amides or other derivatives.

Scientific Research Applications

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of chiral intermediates and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The (S)-(-) enantiomer’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-(+)-1-Ethyl-2-pyrrolidinecarboxamide
  • 1-Methyl-2-pyrrolidinecarboxamide
  • 1-Propyl-2-pyrrolidinecarboxamide

Uniqueness

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide is unique due to its specific (S)-(-) stereochemistry, which imparts distinct biological and chemical properties compared to its ®-(+)-enantiomer and other similar compounds. This uniqueness makes it particularly valuable in applications requiring high enantioselectivity and specificity.

Properties

IUPAC Name

1-ethylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-9-5-3-4-6(9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOASEHNECNLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340719
Record name 1-ethylpyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114812-34-9
Record name 1-ethylpyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.